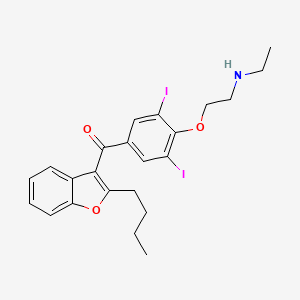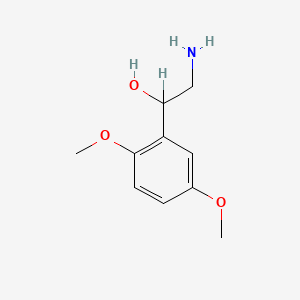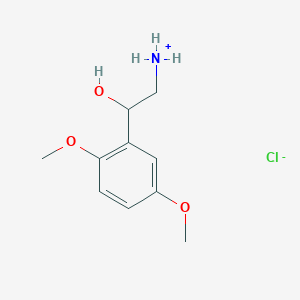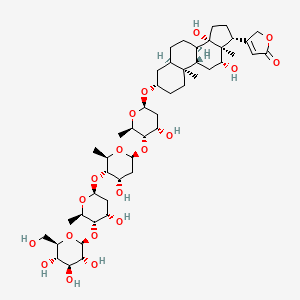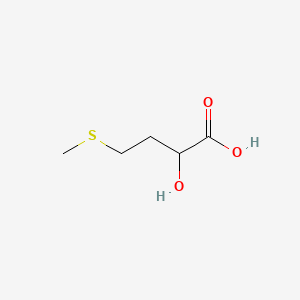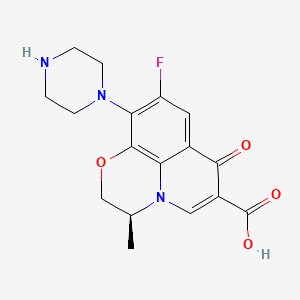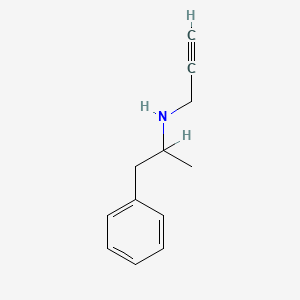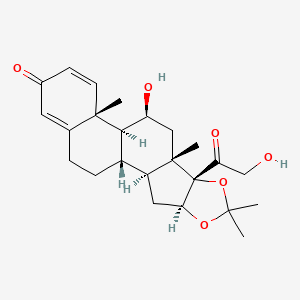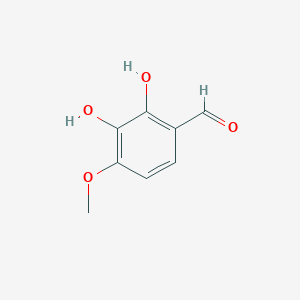
2,3-二羟基-4-甲氧基苯甲醛
概述
描述
“2,3-Dihydroxy-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C8H8O4 and a molecular weight of 168.15 . It is a solid substance .
Synthesis Analysis
An efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled probe of a common intermediate used in the synthesis of a number of biologically relevant molecules, has been achieved in 9 steps from an acyclic, non-aromatic precursor .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydroxy-4-methoxybenzaldehyde” can be represented by the SMILES string COc1ccc(C=O)c(O)c1O .
Chemical Reactions Analysis
“2,3-Dihydroxy-4-methoxybenzaldehyde” can be used as a key intermediate in the synthesis of a number of natural products/drugs that have a range of biological activities .
Physical And Chemical Properties Analysis
“2,3-Dihydroxy-4-methoxybenzaldehyde” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of 2,3-Dihydroxy-4-methoxybenzaldehyde, focusing on unique applications:
Cancer Treatment Research
2,3-Dihydroxy-4-methoxybenzaldehyde: has been identified as a key intermediate in the synthesis of natural products/drugs with anti-cancer properties. It is involved in the production of vascular disrupting agents such as CA1P and BNC 105P, which are currently undergoing clinical trials .
Anticancer Drug Synthesis
This compound has been used as a starting reagent in the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 .
Synthesis of Biological Probes
An efficient synthesis method for [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde has been developed. This isotopically labelled probe is used in the synthesis of biologically relevant molecules .
Natural Product Synthesis
The compound serves as an intermediate in the synthesis of various natural products found in plants, contributing to the diversity of plant-derived compounds with potential therapeutic applications .
Glycitein Synthesis
It is also involved in the synthesis process of glycitein .
Preparation of Nitrostyrenes
This chemical is used for preparing nitrostyrenes, which are important intermediates in organic synthesis and have potential applications in pharmaceuticals .
安全和危害
“2,3-Dihydroxy-4-methoxybenzaldehyde” may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
作用机制
Mode of Action
It is known to exhibit anti-fungal and anti-inflammatory activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s anti-fungal and anti-inflammatory properties suggest that it may interact with pathways related to these biological processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Dihydroxy-4-methoxybenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
2,3-Dihydroxy-4-methoxybenzaldehyde has been reported to exhibit anti-fungal and anti-inflammatory activities . It also has a protective effect on intestinal epithelial cells
属性
IUPAC Name |
2,3-dihydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYLUUHIAKDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468513 | |
| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-4-methoxybenzaldehyde | |
CAS RN |
4055-69-0 | |
| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


